

Application Note: Comprehensive Analytical Characterization of N-(3-fluorophenyl)piperidin-4-amine

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Compound of Interest

Compound Name:	<i>N</i> -(3-fluorophenyl)piperidin-4-amine
CAS No.:	886506-63-4
Cat. No.:	B1598989

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Executive Summary & Scientific Context

N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) represents a critical pharmacophore scaffold in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (specifically serotonin and dopamine receptors) and kinase inhibitors. Its structure combines a basic secondary piperidine amine (pKa ~9.8) with a lipophilic, electron-withdrawing fluorophenyl group.

Characterizing this molecule presents specific analytical challenges:

- **Basic Amine Tailing:** The secondary piperidine nitrogen interacts strongly with residual silanols on standard C18 HPLC columns, leading to peak asymmetry.
- **UV Silent Regions:** While the phenyl ring provides UV absorbance, the aliphatic piperidine ring is UV-transparent, requiring specific detection wavelengths.

- Fluorine Regiochemistry: Distinguishing the meta-fluoro substitution from para or ortho isomers requires orthogonal spectroscopic validation.

This guide details an optimized, multi-modal analytical strategy combining High-pH LC-MS and F-NMR to ensure structural integrity and purity.

Physicochemical Profile

Understanding the physical properties is the prerequisite for method development. The following data points drive solvent selection and chromatographic conditions.

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C	Monoisotopic Mass: 194.12 g/mol
	H	
	FN	
Exact Mass [M+H]	195.1298	Target ion for ESI+ MS tuning.
Calculated LogP	-2.4	Moderately lipophilic; suitable for Reversed-Phase LC.
pKa (Piperidine N)	-9.8 - 10.1 (Predicted)	Highly basic. Will be protonated at pH < 8.
pKa (Aniline N)	-3.5 - 4.0 (Predicted)	Weakly basic; minimal contribution to retention shifts.
Solubility	DMSO, Methanol, Dilute Acid	Avoid pure water for stock solutions; use 10% DMSO/MeOH.

Chromatographic Separation Strategy (LC-MS)[1] The "Basic Amine" Challenge

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen (

), causing it to act as a cation exchanger with residual silanols on the silica column backbone. This results in severe peak tailing (Asymmetry factor > 2.0).

Solution: High-pH Reversed-Phase Chromatography

We utilize a High-pH Mobile Phase strategy. By adjusting the pH to ~10 (above the pKa), we deprotonate the amine, rendering it neutral. This increases retention (hydrophobic interaction dominates) and drastically improves peak shape.

Protocol: High-pH LC-MS Method

- Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 μ m). Note: These columns are chemically modified to withstand pH up to 12.
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bond sensitivity).
- MS Mode: ESI Positive (Scan range 100–500 m/z).

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Equilibration
1.00	5	Isocratic Hold (Salt diversion)
8.00	95	Linear Gradient
10.00	95	Wash
10.10	5	Re-equilibration

| 13.00 | 5 | End |

Spectroscopic Characterization (NMR)[2][3][4]

While

H-NMR confirms the carbon skeleton,

F-NMR is the superior tool for rapid purity assessment of this molecule because common organic impurities (solvents, non-fluorinated side products) are invisible in the fluorine spectrum.

Protocol: Dual-Domain NMR Acquisition

Sample Prep: Dissolve 5–10 mg of sample in 600 μ L DMSO-d

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- Why DMSO? The HCl salt form of this amine is often insoluble in CDCl

. DMSO ensures complete solubility and prevents aggregation.

Experiment A:

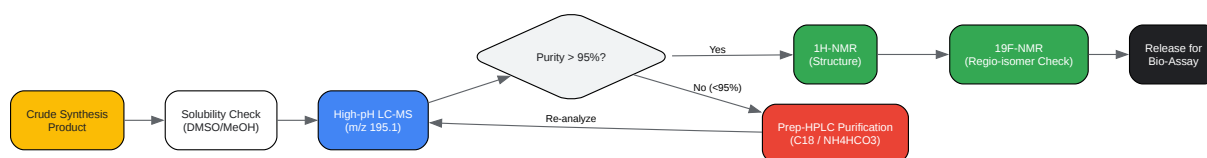
H-NMR (400 MHz or higher)

- Key Diagnostic Signals:
 - 7.2–6.8 ppm (Multiplet, 4H): Aromatic protons. Look for the specific splitting pattern of a meta-substituted benzene (triplet of doublets).
 - 3.5–3.0 ppm (Multiplet): Piperidine ring protons adjacent to nitrogen.
 - 1.5–2.0 ppm (Multiplet): Piperidine ring methylene protons.

Experiment B:

F-NMR (376 MHz)

- Parameter Set: Proton-decoupled (



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Figure 2: Step-by-step decision tree for analytical validation, prioritizing LC-MS for initial screening and NMR for final structural confirmation.

References

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